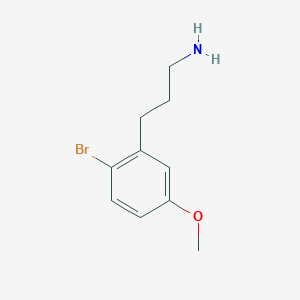
2-Cyclohexylprop-2-en-1-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylprop-2-en-1-al is an organic compound with the molecular formula C9H16O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexyl ring. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
2-Cyclohexylprop-2-en-1-al can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with acrolein, followed by hydrolysis to yield the desired aldehyde. Another method includes the oxidation of 2-cyclohexyl-2-propen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Cyclohexylprop-2-en-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclohexylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclohexylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Aplicaciones Científicas De Investigación
2-Cyclohexylprop-2-en-1-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylprop-2-en-1-al involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
2-Cyclohexylprop-2-en-1-al can be compared with other similar compounds, such as:
Cyclohexylacetaldehyde: Similar in structure but with different reactivity and applications.
Cyclohexylpropanoic acid: An oxidized form of this compound with distinct chemical properties.
Cyclohexylpropanol: A reduced form with different functional group reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the cyclohexyl ring and the aldehyde group, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-cyclohexylprop-2-enal |
InChI |
InChI=1S/C9H14O/c1-8(7-10)9-5-3-2-4-6-9/h7,9H,1-6H2 |
Clave InChI |
QYQKMQWPSIIZCG-UHFFFAOYSA-N |
SMILES canónico |
C=C(C=O)C1CCCCC1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl[2-(3-nitroquinolin-4-ylamino)ethyl]carbamate](/img/structure/B8295360.png)

![Methyl 2-methyl-4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8295379.png)




![N-[(2R)-2-amino-2-phenylethyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B8295408.png)


![3-Bromothieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8295421.png)



